![molecular formula C11H6F3N3 B2928831 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile CAS No. 884874-96-8](/img/structure/B2928831.png)
3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” is a type of organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly influence the chemical behavior of the molecules it’s part of .
Synthesis Analysis
While specific synthesis methods for “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” were not found, trifluoromethylpyridines, which are structurally similar, are often used in the protection of crops from pests . Various methods of synthesizing these types of compounds have been reported .Molecular Structure Analysis
The molecular structure of imidazole-based compounds is typically studied using Density Functional Theory . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .Aplicaciones Científicas De Investigación
Coordination Polymers and Photoluminescence Studies
3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is utilized in constructing coordination polymers with bifurcating ligands. These polymers, synthesized through hydrolysis under solvothermal conditions, are structurally characterized and analyzed for their photoluminescence and magnetic properties (Aijaz, Sañudo, & Bharadwaj, 2011).
Antitumor Properties of Aryldialkyltriazenes
Research into aryldialkyltriazenes, which include derivatives of 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, has revealed significant antitumor activity. These compounds demonstrate efficacy in inhibiting tumor growth without forming toxic diazonium salts (Connors et al., 1976).
Synthesis of Benzo[e]imidazo[1,2-c][1,2,3]triazines
This chemical is involved in the synthesis of benzo[e]imidazo[1,2-c][1,2,3]triazine derivatives. The process employs diazonium chemistry and intramolecular N-N bond formation, demonstrating its utility in constructing N-rich cycles (Pilali et al., 2016).
Antimicrobial Agent Synthesis
In the development of novel antimicrobial agents, 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile acts as a core moiety. It plays a significant role in synthesizing hybrid molecules with potent antimicrobial and anti-tubercular activities (Shruthi et al., 2016).
Nonlinear Optical Properties Exploration
Studies on the synthesis of 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives, related to 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, reveal their potential in nonlinear optical applications. These compounds demonstrate promising materials for optical switching and waveguides (García et al., 2016).
Electroluminescent Material Development
This compound is key in creating novel electron-transport materials (ETMs) for OLED applications. Its derivatives are synthesized and tested for their efficacy in green phosphorescent and thermally activated delayed fluorescent OLEDs, showing significant improvements in device efficiency (Wang et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 13608 , which could influence its pharmacokinetic properties. Typically, compounds with lower molecular weights have better absorption and distribution profiles.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, such factors could include temperature, pH, and the presence of other compounds or enzymes. The compound has a boiling point of 224.7°C at 760 mmHg and a melting point of 149-150°C , indicating its stability under various conditions.
This compound, like other imidazole derivatives, holds promise for a wide range of therapeutic applications due to its broad spectrum of biological activities .
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRONOZFLJSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)
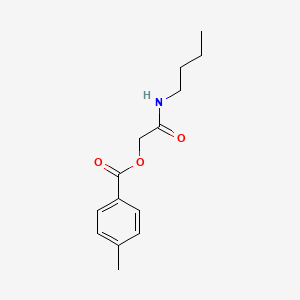
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
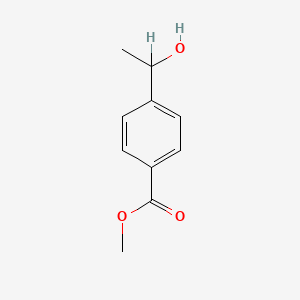
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)
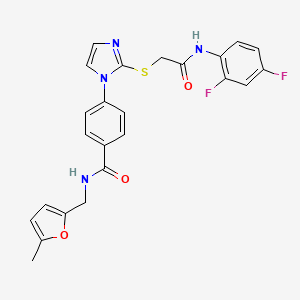
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)
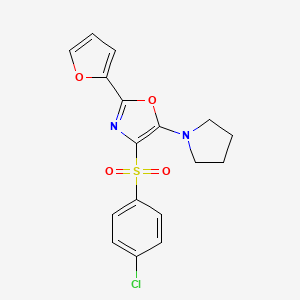
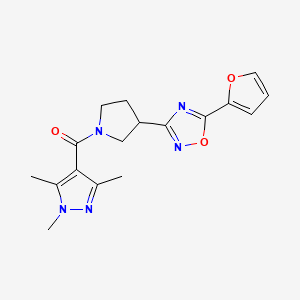
![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)